molecular formula C22H21N3O2S B264849 N-[2-(1H-indol-3-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Katalognummer B264849
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: WWDGJCHEPVSDHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1H-indol-3-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide, commonly known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been shown to exhibit promising results in various preclinical studies, making it a promising candidate for further research.

Wirkmechanismus

The exact mechanism of action of compound X is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of certain enzymes and transcription factors involved in inflammation and cancer progression.
Biochemical and physiological effects:
Compound X has been shown to exhibit various biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the production of pro-inflammatory cytokines, inhibit cell proliferation and induce apoptosis in cancer cells, and protect against neurodegeneration.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using compound X in lab experiments is its ability to exhibit potent and selective effects on various targets. However, one of the limitations of using compound X is its relatively complex synthesis method, which may limit its availability for further research.

Zukünftige Richtungen

There are several future directions for the research on compound X. One of the areas of interest is the development of more efficient synthesis methods to increase the availability of the compound for further research. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in various diseases.

Synthesemethoden

Compound X can be synthesized through a multi-step process involving the reaction of indole-3-carboxaldehyde with thioamide followed by the reaction with 4-methoxyphenylboronic acid. The resulting intermediate is then reacted with acetic anhydride to produce the final product.

Wissenschaftliche Forschungsanwendungen

Compound X has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies.

Eigenschaften

Produktname

N-[2-(1H-indol-3-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Molekularformel

C22H21N3O2S

Molekulargewicht

391.5 g/mol

IUPAC-Name

N-[2-(1H-indol-3-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C22H21N3O2S/c1-27-18-8-6-15(7-9-18)22-25-17(14-28-22)12-21(26)23-11-10-16-13-24-20-5-3-2-4-19(16)20/h2-9,13-14,24H,10-12H2,1H3,(H,23,26)

InChI-Schlüssel

WWDGJCHEPVSDHW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43

Kanonische SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.